Methyl vinyl-D3 ether
Description
Contextualization within Deuterated Organic Chemistry Research
Deuterated organic compounds are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. wikipedia.org This isotopic substitution, while minimally altering the fundamental chemical reactivity, imparts a significant mass difference that can be exploited in various analytical and research applications. sigmaaldrich.com The synthesis of deuterated compounds can be achieved through methods like hydrogen isotope exchange (HIE), often using deuterium oxide (D2O) or deuterium gas, or by building molecules from deuterated precursors. biosynth.comchemrxiv.org
Methyl vinyl-D3 ether (CD3OCH=CH2) is a specific example of such a compound, where the three hydrogen atoms of the methyl group are replaced with deuterium. eurisotop.comrsc.org It belongs to the class of enol ethers, which are characterized by a vinyl group attached to an oxygen atom and are known for their utility as synthetic building blocks. wikipedia.org The study of deuterated compounds like this compound is a specialized area within organic chemistry that provides deeper insights into molecular behavior and interactions. unc.edu
Significance of Deuterium Labeling in Mechanistic Studies and Advanced Materials Science
The primary significance of deuterium labeling lies in the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. sigmaaldrich.com By comparing the reaction rates of a deuterated compound like this compound with its non-deuterated counterpart, methyl vinyl ether, researchers can gain crucial insights into reaction mechanisms. researchgate.netscience.gov This technique is invaluable for elucidating the transition states and pathways of complex chemical transformations. science.gov
In mechanistic studies , the applications are diverse:
Polymerization: Methyl vinyl ether readily undergoes polymerization to form poly(vinyl methyl ether). wikipedia.org Studying the polymerization kinetics of this compound can help clarify the mechanism of initiation and propagation steps in cationic or radical polymerization processes. rsc.orgunc.edu
Cycloaddition Reactions: Vinyl ethers participate in reactions like [4+2] Diels-Alder cycloadditions. wikipedia.orgacs.org Using a deuterated substrate can help determine the precise mechanism and stereoselectivity of such reactions. nih.gov
Spectroscopic Analysis: The difference in mass between hydrogen and deuterium leads to distinct vibrational frequencies in infrared (IR) and Raman spectroscopy. researchgate.net This allows for precise structural analysis and the tracking of specific atoms or functional groups through a reaction sequence. researchgate.net
In advanced materials science , deuterium labeling is a powerful tool for creating materials with enhanced or specific properties:
Polymer Science: The substitution of hydrogen with deuterium in polymers can alter their physical properties. Deuterated polymers, such as the conceptual poly(methyl-d3 vinyl ether), are crucial for neutron scattering experiments, which are used to study the structure and dynamics of polymer chains in detail. chemrxiv.orgnih.gov
Enhanced Durability: In some applications, such as in organic light-emitting diodes (OLEDs) and optical fibers, replacing C-H bonds with the stronger C-D bonds can lead to materials with greater stability and longer operational lifetimes. sigmaaldrich.com
Scope and Objectives of Contemporary Research on this compound
Current research on this compound, and deuterated vinyl ethers in general, is focused on leveraging its unique isotopic properties to achieve specific scientific goals. While much of the foundational work has been done on its non-deuterated analog, the availability of the D3-labeled version enables more nuanced and detailed investigations.
Key Research Objectives:
Elucidation of Reaction Mechanisms: A primary objective is to use this compound to probe the mechanisms of fundamental organic reactions. For example, in the cationic polymerization of vinyl ethers, a key area of research is understanding the factors that control stereoselectivity. unc.edu By using this compound, researchers can perform kinetic and spectroscopic analyses to precisely map the energetic landscape of the reaction and understand how the catalyst interacts with the monomer. unc.eduresearchgate.net
Spectroscopic and Structural Analysis: Detailed spectroscopic studies form a core part of the research. A known study reported the IR and Raman spectra of methyl-d3 vinyl ether, comparing it with the undeuterated molecule. researchgate.net The goal of such research is to perform normal coordinate analysis to understand the dynamical properties of the methyl group and confirm the molecule's preferred conformation in space, which influences its reactivity. researchgate.net
Development of Novel Polymers and Materials: Researchers are interested in synthesizing polymers from this compound, such as poly(methyl-d3 vinyl ether). thermofisher.com These deuterated polymers serve as invaluable standards and probes in materials science. For instance, they are used in neutron scattering techniques to investigate the phase behavior and chain dynamics of polymer blends, such as those involving poly(vinyl methyl ether). chemrxiv.org
Interactive Data Table: Properties of Methyl vinyl ether and its Deuterated Analog
This table summarizes key properties of Methyl vinyl ether and its isotopically labeled variant, this compound.
| Property | Methyl vinyl ether | This compound | Reference |
| Chemical Formula | C₃H₆O | C₃H₃D₃O | wikipedia.orgrsc.org |
| Molar Mass | 58.08 g/mol | 61.10 g/mol | wikipedia.orgrsc.org |
| CAS Number | 107-25-5 | 27907-06-8 / 68473-30-3 | wikipedia.orgeurisotop.comrsc.org |
| Boiling Point | 6 °C | Not specified, expected to be similar to non-deuterated form | wikipedia.org |
| Density | 0.77 g/cm³ | Not specified, expected to be slightly higher than non-deuterated form | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H6O |
|---|---|
Molecular Weight |
61.1 g/mol |
IUPAC Name |
1,1,2-trideuterio-2-methoxyethene |
InChI |
InChI=1S/C3H6O/c1-3-4-2/h3H,1H2,2H3/i1D2,3D |
InChI Key |
XJRBAMWJDBPFIM-GWYZVRNTSA-N |
Isomeric SMILES |
[2H]C(=C([2H])OC)[2H] |
Canonical SMILES |
COC=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl Vinyl D3 Ether
Chemo- and Regioselective Synthesis Pathways for Methyl vinyl-D3 ether
The synthesis of this compound demands precise control over chemical reactions to ensure that deuterium (B1214612) atoms are incorporated exclusively at the desired methyl position, a concept known as regioselectivity. Chemo-selectivity, or the selective reaction of one functional group in the presence of others, is equally critical to prevent unwanted side reactions.
Isotopic Labeling Strategies and Efficiency in this compound Production
Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a system. wikipedia.org For this compound, the primary goal is to replace the three hydrogen atoms of the methyl group with deuterium. The efficiency of this process is measured by the level of deuterium incorporation, aiming for isotopic enrichment close to 100%.
The most direct and efficient strategy for producing this compound is through the use of an isotopically labeled precursor. musechem.com This approach, known as precursor-based labeling, involves synthesizing the target molecule from a starting material that already contains the deuterium atoms in the correct position. This method minimizes isotopic scrambling—the migration of isotopes to unintended positions within the molecule—and ensures high isotopic purity in the final product. Alternative methods, such as hydrogen isotope exchange (HIE) on the final non-deuterated molecule, can be more complex to control for this specific deuteration pattern and may result in lower regioselectivity.
Table 1: Comparison of General Isotopic Labeling Strategies
| Labeling Strategy | Description | Efficiency for this compound | Key Advantage |
|---|---|---|---|
| Precursor-Based Synthesis | Synthesis using a starting material already containing the isotopic label in the desired position (e.g., Methanol-D4). | High | Excellent control over label position and high isotopic enrichment. |
| Hydrogen Isotope Exchange (HIE) | Post-synthesis exchange of hydrogen for deuterium on the final molecule using a catalyst and a deuterium source. | Variable to Low | Useful for late-stage labeling of complex molecules. nih.gov |
| Biological/Enzymatic Synthesis | Use of microorganisms or isolated enzymes to construct the molecule from deuterated feedstocks. iaea.org | Potentially High | High selectivity under mild conditions. iaea.org |
Precursor Design and Optimization for Specific Deuteration Patterns
The cornerstone of a successful chemo- and regioselective synthesis of this compound is the selection and design of the appropriate precursor. To achieve the specific CD3-O-CH=CH2 structure, the ideal starting material is a deuterated form of methanol (B129727).
Methanol-D4 (CD3OD) is the most common and effective precursor. In this molecule, both the methyl and hydroxyl protons are replaced by deuterium. When reacted with acetylene (B1199291) in the presence of a base (a process known as Reppe vinylation), the deuterated methoxide (B1231860) (CD3O-) adds across the triple bond, directly forming this compound. wikipedia.org The use of CD3OD ensures that the deuterium label is confined to the methyl group.
Optimization of this process involves selecting reaction conditions that favor the vinylation reaction while preventing any potential H/D exchange at the vinyl positions, thus preserving the specific deuteration pattern.
Table 2: Analysis of Precursors for this compound Synthesis
| Precursor | Chemical Formula | Suitability for Synthesis | Rationale |
|---|---|---|---|
| Methanol-D4 | CD3OD | Excellent | Directly provides the required CD3-O group for vinylation. |
| Methanol | CH3OH | Unsuitable | Would require a subsequent, difficult-to-control deuteration step on the methyl group. |
| Deuterated Methyl Halide | CD3X (e.g., CD3I) | Possible but less direct | Could be used in a Williamson ether synthesis with a vinyl-containing precursor, but is a more complex route. |
Novel Catalytic Approaches in this compound Synthesis
Catalysis is central to modern chemical synthesis, offering pathways to increased efficiency, selectivity, and sustainability. For this compound, both heterogeneous and homogeneous catalytic systems present advanced opportunities.
Heterogeneous Catalysis for Sustainable this compound Production
Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), are advantageous due to their ease of separation and potential for recyclability, aligning with principles of sustainable production.
Recent research into the synthesis of the non-deuterated methyl vinyl ether has identified solid base catalysts as highly effective. For instance, a co-precipitated CaO–MgO catalyst has demonstrated high efficiency and selectivity in converting biomass-derived ethylene (B1197577) glycol dimethyl ether into methyl vinyl ether. rsc.org This approach could be adapted for the deuterated analogue by using deuterated precursors, offering a sustainable route from biomass. rsc.orgresearchgate.net Furthermore, nanostructured catalysts, such as supported iridium or iron nanoparticles, have emerged as powerful tools for selective hydrogen/deuterium exchange on complex molecules. chemrxiv.orgnih.gov These systems operate under mild conditions and exhibit high chemo- and regioselectivity, preventing common side reactions like hydrogenation. chemrxiv.org
Table 3: Selected Heterogeneous Catalysts in Ether Synthesis and Deuteration
| Catalyst Type | Example | Application | Key Finding | Reference |
|---|---|---|---|---|
| Solid Base | CaO–MgO | Methyl vinyl ether synthesis | Achieved 100% conversion and 93.5% selectivity from a biomass-derived precursor. | rsc.org |
| Supported Nanoparticles | Iridium on Carbon | Regioselective C-H deuteration | Achieves high chemo- and regioselectivity, avoiding side reactions. | chemrxiv.org |
| Nanostructured Metal | Iron from Cellulose | Scalable deuteration of heteroarenes | Enables selective deuteration using D2O on a kilogram scale. | nih.gov |
Homogeneous Catalysis for Stereoselective this compound Formation
Homogeneous catalysts, which are in the same phase as the reactants, often offer high activity and selectivity under mild reaction conditions. While the methyl group of this compound is achiral, the principles of high selectivity offered by homogeneous catalysis are directly relevant to ensuring the precise formation of the target molecule without side products.
Transition metal complexes based on palladium, copper, manganese, and iron have been extensively reported for catalytic transfer deuteration and hydrodeuteration of alkenes and alkynes. marquette.edu These systems can achieve very high levels of selectivity. marquette.edu For example, homogeneous manganese and iron pincer complexes have been used for the regioselective deuteration of alcohols using D2O as the deuterium source, demonstrating selective deuterium incorporation at specific positions. rsc.org Similarly, silver-catalyzed C-H deuteration has shown perfect site selectivity on five-membered heterocycles using deuterated methanol (CH3OD). nih.gov Such catalytic systems could be adapted to vinylation reactions or related synthetic steps, providing precise control over the molecular structure.
Table 4: Selected Homogeneous Catalysts for Regioselective Deuteration
| Catalyst Type | Deuterium Source | Selectivity | Reference |
|---|---|---|---|
| Iron Pincer Complex | D2O | Exclusive deuteration at the α-position of primary alcohols. | rsc.org |
| Manganese Pincer Complex | D2O | Deuteration at both α and β positions of primary alcohols. | rsc.org |
| Silver-Carbonate Complex | CH3OD | Perfect site selectivity on electron-rich heterocycles. | nih.gov |
| Palladium Catalyst | DCOONa | Excellent selectivity for C-1 deuterated aldehydes with >96% incorporation. | nih.gov |
Green Chemistry Principles and Sustainable Routes in this compound Synthesis Research
The application of green chemistry principles to the synthesis of isotopically labeled compounds aims to reduce environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency. musechem.com
A key sustainable strategy is the use of D2O (heavy water) as an inexpensive and benign deuterium source. nih.govrsc.org Catalytic systems that can efficiently use D2O for deuteration are highly desirable. nih.gov Another significant advancement is the development of synthetic routes that begin from renewable, biomass-derived feedstocks. The synthesis of methyl vinyl ether from biomass-derived ethylene glycol dimethyl ether is a prime example of this approach. rsc.orgresearchgate.net Applying this strategy to produce a deuterated analogue would represent a significant step towards a sustainable manufacturing process.
Furthermore, biocatalysis, using enzymes to perform chemical transformations, embodies the principles of green chemistry. Enzymes operate under mild conditions (temperature and pressure) and exhibit extremely high selectivity, which can simplify purification processes and reduce waste. iaea.org The use of enzymes like Candida antarctica lipase (B570770) B has been successful in the sustainable synthesis of vinyl ether esters, showcasing the potential of biocatalysis in this area of chemistry. rsc.org
Table 5: Application of Green Chemistry Principles in Synthesis
| Green Chemistry Principle | Application in Deuterated Ether Synthesis | Example/Approach |
|---|---|---|
| Use of Renewable Feedstocks | Synthesizing the ether backbone from biomass-derived materials. | Route from ethylene glycol dimethyl ether. rsc.orgresearchgate.net |
| Safer Solvents and Reagents | Employing D2O as the primary deuterium source instead of more hazardous reagents. | Iron- or Manganese-catalyzed deuteration in D2O. nih.govrsc.org |
| Catalysis | Using recyclable heterogeneous catalysts or highly efficient homogeneous catalysts to minimize waste. | Recyclable solid base catalysts (CaO-MgO) or nanoparticle catalysts. rsc.orgchemrxiv.org |
| Design for Energy Efficiency | Developing reactions that proceed under mild, ambient conditions. | Enzymatic synthesis routes. iaea.orgrsc.org |
Mechanistic Investigations of Methyl Vinyl D3 Ether Reactivity
Reaction Kinetics and Transition State Analysis of Methyl vinyl-D3 ether Transformations
The replacement of hydrogen with its heavier isotope, deuterium (B1214612), is a powerful tool for elucidating reaction mechanisms. In the case of this compound, where the three hydrogen atoms of the methyl group are substituted with deuterium (CD3), the primary utility of this isotopic labeling lies in the study of kinetic isotope effects (KIEs) to probe the structure of transition states.
The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is expressed as the ratio of the rate constant for the lighter isotopologue (kH) to that of the heavier one (kD). KIEs are categorized as either primary or secondary.
Primary Kinetic Isotope Effects (PKIEs) are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org For this compound, a primary KIE would not be expected in most reactions involving the vinyl group, as the C-D bonds of the methyl group are not typically cleaved.
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. libretexts.org These effects are generally smaller than PKIEs but provide valuable information about changes in the local environment of the isotopic label during the reaction. wikipedia.org For this compound, any observed KIE in reactions at the vinyl moiety would be a secondary KIE.
SKIEs are classified based on the position of the isotope relative to the reaction center:
α-Secondary KIEs: Isotopic substitution is on the atom undergoing a change in hybridization.
β-Secondary KIEs: Isotopic substitution is on an atom adjacent to the reaction center. In this compound, the deuterium atoms are in the β-position relative to the double bond carbons.
The magnitude and direction (normal or inverse) of a β-SKIE are often interpreted in terms of hyperconjugation and steric effects. A normal KIE (kH/kD > 1) suggests a weakening of the C-D bond in the transition state relative to the ground state, while an inverse KIE (kH/kD < 1) indicates a strengthening or stiffening of the C-D bond vibrations, often due to increased steric crowding in the transition state. libretexts.orgprinceton.edu For example, changes in hybridization at the α-carbon from sp3 to sp2 typically result in a normal KIE (kH/kD ~ 1.1-1.2), whereas a change from sp2 to sp3 leads to an inverse KIE (kH/kD ~ 0.8-0.9). wikipedia.org
In the acid-catalyzed hydrolysis of vinyl ethers, which proceeds via protonation of the double bond to form a carbocation intermediate, a β-secondary KIE would be expected for this compound. The transition state involves the development of positive charge at the α-carbon, which can be stabilized by hyperconjugation from the adjacent methyl group's C-H (or C-D) bonds. This interaction could lead to a small, normal KIE.
| Type of KIE | Description | Expected in this compound Reactions? | Typical Magnitude (kH/kD) |
|---|---|---|---|
| Primary | Isotope on an atom involved in bond breaking/forming in the RDS. libretexts.org | Unlikely for reactions at the vinyl group. | 2-8 for C-H/C-D bonds. libretexts.org |
| Secondary (β) | Isotope on an atom adjacent to the reaction center. libretexts.org | Yes, for reactions at the vinyl group. | 0.8 - 1.4. wikipedia.org |
The presence of deuterium in the methyl group of this compound directly modulates reaction rates through the kinetic isotope effect. A normal secondary KIE (kH/kD > 1) signifies that the deuterated compound reacts more slowly than its non-deuterated counterpart. Conversely, an inverse KIE (kH/kD < 1) indicates a faster reaction for the deuterated species. libretexts.org This rate modulation can, in turn, influence the selectivity of a reaction when multiple competing pathways exist.
For instance, in a reaction with two competing pathways leading to different products (e.g., regioisomers or stereoisomers), if the transition states for these pathways have different secondary KIEs, the product ratio will differ between the deuterated and non-deuterated reactants.
Consider a hypothetical cycloaddition reaction of this compound where endo and exo products are formed via different transition states.
If the transition state leading to the endo product is more sterically crowded around the methyl group than the exo transition state, an inverse KIE (kH/kD < 1) might be more pronounced for the endo pathway.
This would mean that the deuterated ether reacts faster via the endo pathway compared to the non-deuterated ether, potentially increasing the endo/exo selectivity.
A computational study on the hetero-Diels-Alder reaction between 3-methylene-2,4-chromandione and methyl vinyl ether found that the reaction displays complete ortho regioselectivity and endo stereoselectivity under thermodynamic control. researchgate.netmdpi.com While this study did not involve the deuterated analogue, any difference in the vibrational frequencies of the C-D bonds in the respective transition states compared to the ground state could modulate the rates and potentially alter the observed selectivity under kinetic control.
Stereochemical Outcomes and Chiral Induction in this compound Reactions
Methyl vinyl ether is an achiral molecule, but it can participate in reactions that generate new stereocenters. The stereochemical outcomes of such reactions are governed by the geometry of the transition state and can be influenced by chiral reagents or catalysts.
In the context of Diels-Alder reactions, where methyl vinyl ether acts as a dienophile, the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.com The reaction is known to favor the formation of the endo product due to secondary orbital interactions in the transition state. wikipedia.org For this compound, the fundamental principles of stereoselectivity remain the same. The deuterated methyl group does not introduce a chiral center, but it serves as a subtle probe for the steric and electronic environment of the transition state.
Asymmetric induction can be achieved by using chiral Lewis acids. wikipedia.org A chiral Lewis acid can coordinate to the oxygen atom of the vinyl ether, creating a chiral environment around the double bond. This coordination activates the dienophile for cycloaddition and directs the approach of the diene to one of the two prochiral faces of the alkene, leading to the preferential formation of one enantiomer of the product. nih.gov While specific studies on this compound are not prevalent, the general mechanism is applicable.
| Reaction Type | Stereochemical Principle | Role of Chiral Catalyst |
|---|---|---|
| Diels-Alder Cycloaddition | Preservation of dienophile stereochemistry; preference for endo product. masterorganicchemistry.comwikipedia.org | Coordinates to the ether oxygen, differentiating the prochiral faces of the alkene to induce enantioselectivity. wikipedia.org |
| Vinylogous Mukaiyama Aldol Reaction Surrogate | Reaction proceeds through a defined boat transition state, leading to products of specific stereochemistry. nih.gov | Chiral dirhodium catalysts can generate products in a highly diastereoselective and enantioselective fashion. nih.gov |
Electron Transfer, Radical Chemistry, and Ion-Mediated Pathways of this compound
The electron-rich nature of the double bond in vinyl ethers makes them susceptible to reactions involving electron transfer and radical intermediates. One-electron oxidation of a vinyl ether can generate a radical cation, a highly reactive species that can undergo various subsequent reactions, including polymerization, cyclization, or addition reactions.
The reactivity of the this compound radical cation would be analogous to its non-deuterated counterpart. The primary influence of the deuterated methyl group would be on the stability and subsequent reaction kinetics of the radical cation, manifesting as a secondary KIE. For example, hyperconjugative stabilization of the radical cation by the β-C-D bonds would be slightly less effective than by C-H bonds, which could influence the rates of subsequent reaction steps.
While methyl vinyl ether is not a typical monomer for free-radical polymerization due to the low reactivity of the resulting radical, it can be incorporated into copolymers. preprints.org The addition of a radical to the double bond would be the key step, and any mechanistic investigation could employ this compound to probe for secondary KIEs on this addition step.
Acid-Catalyzed and Base-Catalyzed Reactions Involving this compound
Acid-Catalyzed Reactions: Vinyl ethers readily undergo acid-catalyzed reactions, most notably hydrolysis and polymerization. The mechanism for acid-catalyzed hydrolysis (A-SE2 mechanism) involves the rate-determining protonation of the β-vinyl carbon by a hydronium ion (H3O+) to form a resonance-stabilized carbocation intermediate. libretexts.orgchemguide.co.uk This intermediate is then rapidly attacked by water, followed by deprotonation to yield an aldehyde (acetaldehyde in this case) and an alcohol (methanol).
For this compound, the mechanism remains the same. The deuterium substitution is at the β-position relative to the developing carbocation. Therefore, a small secondary KIE would be expected, arising from changes in hyperconjugation and steric environment between the ground state and the transition state leading to the carbocation. Studies on the hydrolysis of ethyl vinyl ether in D2O have shown significant solvent isotope effects, indicating the involvement of the solvent in the proton transfer step. rsc.org
Base-Catalyzed Reactions: Base-catalyzed reactions of vinyl ethers are less common because the electron-donating nature of the alkoxy group makes the double bond resistant to nucleophilic attack. However, strong bases can deprotonate the vinyl carbon adjacent to the oxygen atom. wikipedia.org Additionally, base-catalyzed elimination reactions are a route to synthesize vinyl ethers, such as the reaction of acetylene (B1199291) with methanol (B129727) in the presence of a base. wikipedia.org
Polymerization Mechanisms and Kinetics of this compound
The most prominent polymerization pathway for methyl vinyl ether is cationic polymerization, owing to the electron-rich nature of the monomer which stabilizes the propagating carbocationic chain end. wikipedia.orgnih.gov
Cationic Polymerization: The polymerization is typically initiated by Lewis acids (e.g., BF3, AlCl3) or protonic acids. wikipedia.orgmit.edu The mechanism involves three main stages:
Initiation: An initiator generates a carbocation from the monomer.
Propagation: The carbocationic chain end repeatedly adds to new monomer molecules.
Termination/Chain Transfer: The active chain is terminated, often by proton transfer to a counter-ion, monomer, or solvent. nih.gov
The kinetics of cationic polymerization of vinyl ethers can be very fast, even at low temperatures. mit.edu "Living" cationic polymerization of methyl vinyl ether can be achieved under specific conditions, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. nih.govresearchgate.net
The use of this compound in kinetic studies of cationic polymerization could provide insight into the transition states of the propagation and termination steps through the measurement of secondary KIEs. For example, if the transition state for propagation is sterically hindered, an inverse KIE might be observed, leading to a slightly faster polymerization rate for the deuterated monomer.
Radical Polymerization: Methyl vinyl ether is generally not considered a highly reactive monomer in radical polymerizations. preprints.org While it can be copolymerized with more reactive monomers like acrylonitrile, its homopolymerization via a radical mechanism is inefficient. This is attributed to the low reactivity of the radical formed after the addition of a vinyl ether unit to the growing chain. preprints.org
| Polymerization Type | Initiator Type | Mechanism Summary | Relevance to this compound |
|---|---|---|---|
| Cationic Polymerization | Lewis Acids (BF3, SnCl4), Protonic Acids. wikipedia.org | Formation of a propagating carbocation stabilized by the methoxy (B1213986) group. Can be "living" under controlled conditions. nih.gov | Primary polymerization method. Deuterium label can be used as a mechanistic probe (SKIE) for propagation/termination steps. |
| Radical Polymerization | Free-radical initiators (e.g., AIBN). | Generally low reactivity in homopolymerization. Can be used in copolymerizations. preprints.org | Inefficient method. Deuterium label could probe the radical addition step. |
Cationic Polymerization of this compound
Cationic polymerization is a chain-growth polymerization method suitable for monomers with electron-donating groups, such as vinyl ethers, which can stabilize the resulting carbocationic propagating species. nih.gov The process involves initiation, propagation, and termination steps.
Initiation: The polymerization is initiated by an electrophilic species, typically a protonic acid or a Lewis acid in conjunction with a proton source (initiator). The initiator adds to the vinyl group of the this compound, forming a carbocation.
Propagation: The carbocationic chain end then attacks the double bond of another monomer molecule in a repetitive manner, leading to the growth of the polymer chain. The stability of the propagating carbocation is crucial for a successful polymerization. In the case of this compound, the ether oxygen atom's lone pair of electrons stabilizes the positive charge on the adjacent carbon atom through resonance.
Termination and Chain Transfer: The polymerization process can be terminated by various reactions, such as reaction with a counter-ion, impurities, or through chain transfer to the monomer, solvent, or another polymer chain.
The presence of deuterium atoms on the methyl group is not expected to have a significant primary KIE on the main propagation step, as the C-D bonds are not directly broken or formed during the addition of the carbocation to the double bond. However, a secondary KIE might be observed. The electron-donating ability of a CD₃ group is slightly greater than that of a CH₃ group due to hyperconjugation. This could lead to a subtle increase in the nucleophilicity of the monomer and potentially a slightly faster rate of propagation for this compound compared to its non-deuterated analog.
Conversely, in chain transfer reactions that involve the abstraction of a proton from the methyl group (a β-proton elimination from a rearranged carbocation), a primary KIE would be expected. The C-D bond is stronger than the C-H bond, making its cleavage slower. This could potentially lead to polymers with higher molecular weights for this compound under conditions where this mode of chain transfer is significant.
A variety of initiating systems have been developed for the cationic polymerization of vinyl ethers, including combinations of Lewis acids (e.g., BF₃·OEt₂, SnCl₄) and initiators (e.g., H₂O, alcohols). acs.org The choice of initiator and reaction conditions (temperature, solvent) can significantly influence the polymerization rate, molecular weight, and dispersity of the resulting polymer.
Table 1: Representative Initiator Systems for Cationic Polymerization of Vinyl Ethers and Expected Influence on this compound
| Initiator System | Typical Conditions | Observations for Methyl Vinyl Ether | Expected Influence of Deuteration (this compound) |
| HI/I₂ | CH₂Cl₂, -15 °C | Living polymerization, controlled molecular weight. | Minimal effect on living characteristics. Potential for slightly higher molecular weight due to reduced chain transfer. |
| Lewis Acids (e.g., BF₃·OEt₂, SnCl₄) / Protonic Source | Toluene, -78 to 0 °C | Fast polymerization, can be difficult to control. | Minor secondary KIE on propagation rate. Significant primary KIE if chain transfer from the methyl group occurs. |
| Photoredox Catalysis | Visible light, room temp. | Controlled polymerization with temporal control. acs.org | No significant expected effect on the photophysical aspects of the catalyst. |
Mechanically Induced Polymerization of Vinyl Ethers, including this compound
Mechanically induced polymerization, or mechanopolymerization, utilizes mechanical force to initiate and control polymerization reactions. A notable recent development in this area is the mechanically induced cationic reversible addition–fragmentation chain transfer (mechano-cRAFT) polymerization of vinyl ethers. This technique offers a sustainable, solvent-free approach to polymer synthesis.
In a typical mechano-cRAFT process, a piezoelectric material like molybdenum disulfide (MoS₂) acts as a mechanoredox catalyst. Ball milling of the catalyst, monomer, and a RAFT agent generates radicals which are then oxidized by the catalyst to form carbocations, initiating the cationic polymerization. This method has been shown to be effective for a range of vinyl ether monomers, yielding polymers with controlled molecular weights and narrow dispersities.
For this compound, the principles of mechano-cRAFT polymerization would be directly applicable. The initiation process, involving the generation of a carbocation from the vinyl group, would be largely unaffected by the deuterated methyl group. The propagation would proceed via the cationic RAFT mechanism, where the growing polymer chain is in equilibrium with a dormant species, allowing for controlled growth.
The primary influence of the deuterium substitution in this context would again be related to potential chain transfer reactions. If any side reactions involving the abstraction of a hydrogen/deuterium atom from the methyl group were to occur, the stronger C-D bond would suppress these reactions, potentially leading to a more controlled polymerization and a polymer with higher chain-end fidelity.
Table 2: Key Features of Mechano-cRAFT Polymerization and Expected Behavior of this compound
| Feature | Description | Expected Behavior of this compound |
| Initiation | Mechanoredox-catalyzed generation of carbocations. | Initiation efficiency is expected to be similar to the non-deuterated analog. |
| Control | Reversible addition–fragmentation chain transfer (RAFT) mechanism. | The RAFT equilibrium should be maintained, leading to controlled molecular weight and low dispersity. |
| Chain Transfer | Potential for side reactions involving H/D abstraction. | Reduced likelihood of chain transfer from the methyl group due to a primary kinetic isotope effect. |
| Sustainability | Solvent-free or minimal solvent conditions. | The deuterated monomer is compatible with the green chemistry advantages of this technique. |
Controlled Polymerization Techniques for this compound
Achieving control over polymer molecular weight, dispersity, and architecture is a central goal in polymer chemistry. For vinyl ethers, several controlled polymerization techniques have been developed, with living cationic polymerization and cationic RAFT polymerization being the most prominent. nih.govwikipedia.org
Living Cationic Polymerization: This technique eliminates or suppresses termination and chain transfer reactions, allowing the polymer chains to grow at a constant rate as long as the monomer is present. wikipedia.org This is typically achieved by using specific initiator/Lewis acid combinations that generate a stable propagating species in equilibrium with a dormant covalent species. For this compound, living cationic polymerization would be a viable method for producing well-defined polymers. As previously discussed, the reduced rate of potential chain transfer reactions involving the methyl group due to the KIE could be advantageous in maintaining the "living" character of the polymerization.
Cationic RAFT Polymerization: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow distributions. nih.gov In cationic RAFT, a thiocarbonylthio compound is used as a chain transfer agent to mediate the polymerization via a reversible chain transfer process. This method has been successfully applied to a variety of vinyl ethers. This compound would be a suitable monomer for this technique. The fundamental RAFT equilibrium would not be significantly impacted by the deuterated methyl group. The benefits of suppressed chain transfer from the methyl group would also apply here, potentially leading to polymers with higher end-group fidelity.
Recent advancements have led to the development of moisture-tolerant cationic RAFT systems, which can be performed under ambient conditions, broadening the applicability of this technique.
Table 3: Comparison of Controlled Polymerization Techniques for Vinyl Ethers and Applicability to this compound
| Technique | Principle | Advantages for this compound |
| Living Cationic Polymerization | Elimination of termination and chain transfer. | Synthesis of well-defined polymers. Potential for higher molecular weight and better livingness due to suppressed chain transfer (KIE). |
| Cationic RAFT Polymerization | Reversible chain transfer mediated by a RAFT agent. | Excellent control over molecular weight and dispersity. Applicable to a wide range of conditions. Reduced side reactions due to KIE. |
Advanced Spectroscopic and Spectrometric Characterization of Methyl Vinyl D3 Ether
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl vinyl-D3 ether
High-resolution NMR spectroscopy is a powerful tool for elucidating the structure and electronic environment of molecules. The substitution of protons with deuterium (B1214612) in the methyl group of methyl vinyl ether induces significant and predictable changes in the NMR spectra.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the characteristic singlet of the methyl group protons, typically observed around 3.7 ppm in the undeuterated compound, is absent. The vinyl protons, however, remain and their spectral parameters are slightly altered. The geminal (²JHH), cis (³JHH), and trans (³JHH) coupling constants of the vinyl group are largely unaffected by the deuteration of the distant methyl group. However, a small upfield isotopic shift (a shift to lower frequency) of the vinyl proton signals is expected due to the electron-donating inductive effect of deuterium compared to protium (B1232500).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound exhibits notable changes. The carbon of the deuterated methyl group (CD₃) shows a characteristic multiplet due to one-bond carbon-deuterium coupling (¹JCD). The multiplicity follows the 2nI+1 rule, where n is the number of deuterium atoms (3) and I is the spin of deuterium (1), resulting in a septet. The chemical shift of this carbon is also shifted upfield compared to the CH₃ carbon in methyl vinyl ether, a phenomenon known as the primary deuterium isotope effect. The vinyl carbons also experience smaller, secondary isotope shifts.
²D NMR Spectroscopy: The deuterium (²D) NMR spectrum provides direct observation of the deuterium nuclei. For this compound, a single resonance is expected for the three equivalent deuterium atoms of the CD₃ group. The chemical shift in the ²D NMR spectrum would be very similar to the proton chemical shift of the corresponding CH₃ group in the undeuterated molecule.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H (Vinyl) | ~6.4 (dd), ~4.2 (dd), ~4.0 (dd) | Doublet of doublets | Jtrans ≈ 14, Jcis ≈ 7, Jgem ≈ 2 |
| ¹³C (Vinyl) | ~152, ~85 | - | - |
| ¹³C (Methyl-d3) | Shifted upfield from ~55 | Septet | ¹JCD ≈ 20-22 |
| ²D (Methyl-d3) | ~3.7 | Singlet | - |
Multidimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would further confirm the structure of this compound.
A ¹H-¹H COSY spectrum would show correlations between the coupled vinyl protons, helping to unambiguously assign their signals. The absence of any cross-peaks to the methyl region would confirm the complete deuteration of the methyl group.
An ¹H-¹³C HSQC spectrum correlates proton and carbon signals that are directly bonded. This would show correlations between the vinyl protons and their attached vinyl carbons. The deuterated methyl carbon would not show a correlation in a standard HSQC experiment due to the absence of directly attached protons. A variation of the HSQC experiment, sensitive to ¹³C-²D correlations, could be used to identify the CD₃ carbon signal.
Advanced Infrared (IR) and Raman Spectroscopy of this compound
The substitution of the methyl protons with deuterium primarily affects the vibrational modes associated with the methyl group. The C-D stretching vibrations are observed at significantly lower frequencies (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations (around 2800-3000 cm⁻¹) due to the heavier mass of deuterium. Similarly, the bending modes of the CD₃ group (scissoring, rocking, wagging, and twisting) will also shift to lower wavenumbers.
A study by Durig and Compton provides detailed analysis of the low-frequency vibrational spectra of gaseous methyl vinyl ether and methyl-d3 vinyl ether. spectrabase.comoup.comcapes.gov.br For methyl-d3 vinyl ether, the torsional modes are well-separated in frequency and not significantly coupled, in contrast to the non-deuterated molecule where the torsional spectra are more complex due to coupling between the methyl and asymmetric torsional modes. oup.comcapes.gov.br
Interactive Data Table: Selected Vibrational Frequencies for this compound (s-cis conformer)
| Vibrational Mode | Frequency (cm⁻¹) |
| CD₃ asymmetric stretch | ~2250 |
| CD₃ symmetric stretch | ~2100 |
| C-O-C asymmetric stretch | ~1150 |
| C-O-C symmetric stretch | ~930 |
| CD₃ rock | ~850 |
| Asymmetric torsion | ~219 |
| Methyl torsion | ~159 |
Source: Data adapted from Durig, J. R., & Compton, D. A. C. (1978). The Journal of Chemical Physics, 69(5), 2028–2035. spectrabase.comoup.comcapes.gov.br
Methyl vinyl ether exists as a mixture of conformers, with the s-cis form being the most stable and a higher-energy gauche form also present. oup.comcapes.gov.br Vibrational spectroscopy is a key tool for studying this conformational isomerism. The analysis of the far-infrared and Raman spectra of gaseous methyl-d3 vinyl ether has allowed for the assignment of torsional transitions for both the s-cis and gauche conformers. oup.comcapes.gov.br
The potential function for the asymmetric torsional mode has been determined, indicating that the s-cis conformer is more stable than the gauche conformer by approximately 402 cm⁻¹ (1.15 kcal/mole). oup.comcapes.gov.br The barriers to interconversion between the conformers have also been calculated from the torsional data. oup.comcapes.gov.br
While a dedicated microwave spectroscopy study for methyl-d3 vinyl ether was not found in the searched literature, such a study would provide precise rotational constants. These constants are invaluable for determining the exact molecular geometry of the different conformers and would complement the information obtained from vibrational spectroscopy.
Density Functional Theory (DFT) calculations are a powerful computational tool for predicting and interpreting vibrational spectra. Anharmonic DFT calculations, which go beyond the simple harmonic oscillator approximation, can provide more accurate predictions of vibrational frequencies, especially for modes involving large amplitude motions like torsions.
While a specific anharmonic DFT study for this compound was not identified in the searched literature, such a study would be highly valuable. It would involve calculating the vibrational frequencies and intensities for both the s-cis and gauche conformers. By comparing the theoretical spectra with the experimental IR and Raman data, a more detailed and confident assignment of the observed vibrational bands could be achieved. Furthermore, anharmonic calculations can aid in understanding the coupling between different vibrational modes and the nature of the potential energy surface governing the conformational dynamics of the molecule.
High-Resolution Mass Spectrometry (HRMS) in Mechanistic Elucidation Involving this compound
High-Resolution Mass Spectrometry (HRMS) serves as a powerful analytical tool for the detailed structural characterization of molecules, offering precise mass measurements that allow for the determination of elemental compositions and the elucidation of fragmentation mechanisms. In the context of isotopically labeled compounds such as this compound, HRMS provides invaluable insights into the behavior of the deuterated methyl group during ionization and subsequent fragmentation.
Fragmentation Pathways and Isotopic Distribution Patterns
The electron ionization (EI) mass spectrum of the non-deuterated analogue, methyl vinyl ether (C₃H₆O), provides a foundational understanding of the fragmentation pathways. The major fragmentation patterns observed for ethers typically involve α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the oxygen atom. This process leads to the formation of a resonance-stabilized oxonium ion.
For this compound (C₃H₃D₃O), the introduction of three deuterium atoms on the methyl group leads to a predictable shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The primary fragmentation pathways are anticipated to be analogous to the non-deuterated compound, with the key difference being the mass of the fragments containing the deuterated methyl group.
Key Fragmentation Pathways:
Molecular Ion (M•+): The molecular ion of this compound is expected at an m/z corresponding to its exact mass. The presence of the three deuterium atoms significantly increases the mass of the molecular ion compared to its hydrogenated counterpart.
α-Cleavage (Loss of a Deuterated Methyl Radical): A primary fragmentation pathway involves the loss of a deuterated methyl radical (•CD₃), resulting in the formation of a vinyl oxonium ion. This fragment would be observed at a specific m/z value.
α-Cleavage (Loss of a Vinyl Radical): Alternatively, cleavage of the vinyl-group bond to the oxygen can occur, leading to the formation of a deuterated methoxymethyl cation ([CD₃OCH₂]⁺).
Hydrogen/Deuterium Rearrangements: Rearrangement reactions, such as the transfer of a hydrogen or deuterium atom followed by fragmentation, can also occur, leading to additional fragment ions.
Isotopic Distribution Patterns:
The presence of deuterium atoms in this compound influences its isotopic distribution pattern. The natural abundance of isotopes, particularly ¹³C, contributes to the M+1 and M+2 peaks in the mass spectrum. For a molecule with the formula C₃H₃D₃O, the theoretical isotopic distribution can be calculated based on the natural abundances of the constituent isotopes. The high mass accuracy of HRMS allows for the experimental verification of these calculated isotopic patterns, confirming the elemental composition of the molecular ion and its fragments.
Below is a table illustrating the predicted major fragments for this compound and their corresponding theoretical m/z values.
| Fragment Ion | Structure | Predicted m/z | Fragmentation Pathway |
| Molecular Ion | [CH₂=CH-O-CD₃]•+ | 61.06 | - |
| M-CD₃ | [CH₂=CH-O]⁺ | 43.02 | α-Cleavage |
| M-C₂H₃ | [O-CD₃]⁺ | 34.04 | Cleavage of vinyl-oxygen bond |
Gas-Phase Spectroscopic Studies and Intermolecular Interactions of this compound Complexes
Gas-phase spectroscopic techniques, such as infrared (IR) and microwave spectroscopy, provide detailed information about the structure, vibrational modes, and rotational constants of molecules in an isolated environment. Studying this compound in the gas phase allows for a precise understanding of its intrinsic properties without the influence of solvent interactions.
The infrared spectrum of methyl vinyl ether has been well-characterized. Key vibrational modes include C-H stretching, C=C stretching, C-O-C stretching, and various bending and rocking modes. In this compound, the substitution of hydrogen with deuterium in the methyl group leads to significant changes in the vibrational frequencies of the modes involving the methyl group. Due to the heavier mass of deuterium, the C-D stretching and bending vibrations will appear at lower frequencies compared to the corresponding C-H vibrations. This isotopic shift is a valuable tool for assigning vibrational modes and studying intramolecular dynamics.
Intermolecular Interactions:
The study of weakly bound complexes of this compound with other molecules in the gas phase provides insights into the nature of intermolecular forces. The vinyl ether can act as a hydrogen bond acceptor through its oxygen atom or participate in van der Waals interactions. The formation of complexes with molecules such as water, hydrogen halides, or aromatic systems can be investigated using techniques like microwave spectroscopy.
The rotational spectrum of a molecule is determined by its moments of inertia. The formation of a complex alters the moments of inertia, leading to a new set of rotational transitions. By analyzing the rotational spectra of the monomer and the complex, the geometry of the complex and the strength of the intermolecular interaction can be determined. The deuteration of the methyl group in this compound provides a sensitive probe for studying the subtle effects of isotopic substitution on intermolecular interactions.
The following table summarizes the expected shifts in key vibrational frequencies upon deuteration of the methyl group in methyl vinyl ether.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) in CH₃-O- | Expected Shift upon Deuteration (CD₃-O-) |
| C-H Stretch (methyl) | 2950-3000 | Shift to lower frequency (~2100-2250 cm⁻¹) |
| C-H Bend (methyl) | 1350-1470 | Shift to lower frequency |
| C-O-C Asymmetric Stretch | ~1150 | Minor shift |
| C-O-C Symmetric Stretch | ~950 | Minor shift |
Computational and Theoretical Studies of Methyl Vinyl D3 Ether
Ab Initio and Quantum Chemical Molecular Dynamics Simulations of Methyl vinyl-D3 ether and its Reactants
Ab initio molecular dynamics (AIMD) is a powerful computational technique that combines electronic structure calculations with molecular dynamics simulations. core.ac.ukrub.dearxiv.org This allows for the study of the time evolution of a system while treating the interactions between atoms at a quantum mechanical level. core.ac.ukrub.de AIMD is particularly useful for investigating complex chemical systems where the bonding patterns can change during the course of a simulation. core.ac.uk
These simulations compute the forces acting on the nuclei "on-the-fly" from electronic structure calculations, providing a detailed and essentially exact description of classical many-body problems. arxiv.org AIMD has been successfully applied to a wide range of problems in materials science and chemistry. rub.de For instance, AIMD simulations have been used to study the adsorption of dye molecules on surfaces, reproducing experimentally observed configurations. researchgate.net
The development of more efficient AIMD methods has enabled simulations on larger length and time scales than were previously possible. arxiv.org
Quantum Chemical Analysis of Bonding and Electronic Structure in this compound
Quantum chemical methods provide a framework for understanding the nature of chemical bonds and the electronic structure of molecules. mdpi.comusc.edu These methods can be used to analyze the distribution of electrons within a molecule and to quantify concepts like bond order and ionicity. usc.edu
One approach to analyzing bonding involves decomposing the bond energy into components such as repulsive localization and attractive delocalization energies. nih.gov This can be achieved using techniques like the "tribasis method," which helps to identify the contribution of interatomic electron motion to the stability of a covalent bond. nih.gov
The electronic structure of molecules like methyl vinyl ether is characterized by the interplay of different types of bonding, including σ and π bonds. In methyl vinyl ether, conjugation between the oxygen lone pair and the vinyl group's π-system is a key feature of its electronic structure. researchgate.net Computational studies can quantify the extent of this conjugation and its effect on the molecule's properties. researchgate.net
Computational Modeling of Solvent Effects on this compound Reactions
Computational models are essential for understanding how solvents influence chemical reactions. nih.gov One common approach is the use of polarizable continuum models (PCMs), which approximate the solvent as a continuous medium with a specific dielectric constant. nih.gov However, for reactions where explicit interactions like hydrogen bonding are crucial, a more detailed treatment of the solvent is necessary.
Machine learning (ML) combined with molecular mechanics (MM), known as ML/MM simulations, has emerged as a powerful tool for modeling solvent effects. nih.gov This approach can capture the explicit interactions between the solute and solvent molecules, which can significantly accelerate reactions. For example, the Claisen rearrangement of allyl-p-tolyl ether is accelerated by a factor of 300 in water compared to the gas phase, a phenomenon attributed to hydrogen bonding between the transition state and water molecules. nih.gov
Computational studies have shown that including solvent effects can increase the activation energy of a reaction. For instance, in a 1,3-dipolar cycloaddition reaction, the activation enthalpy was found to be higher in ethanol (B145695) and acetonitrile (B52724) compared to the gas phase. researchgate.net These models can also predict how solvent influences regioselectivity and stereoselectivity. researchgate.net
Applications of Methyl Vinyl D3 Ether in Advanced Chemical Synthesis and Materials Science Research
Methyl vinyl-D3 ether as a Deuterated Building Block in Organic Synthesis
The incorporation of deuterium (B1214612) into organic molecules is of significant interest in medicinal chemistry and materials science, as it can alter metabolic pathways and enhance material properties. This compound serves as a versatile deuterated building block, providing a direct route to introduce a trideuteromethoxy group into various molecular scaffolds.
Synthesis of Complex Deuterated Target Molecules via this compound
This compound is a valuable precursor for creating more complex molecules where the deuterated methyl group is a key structural component. The vinyl group of the ether is highly reactive and participates in a variety of organic reactions, carrying the deuterated label into the final product. For instance, vinyl ethers are known to undergo [4+2] cycloaddition reactions, such as the Hetero-Diels-Alder reaction. wikipedia.orgmdpi.com When this compound is used as the dienophile in such reactions, the resulting cyclic product is selectively deuterated at the methoxy (B1213986) position. This strategy provides a predictable and efficient method for synthesizing complex deuterated heterocycles. mdpi.com
The synthesis of deuterated vinyl systems can also be achieved through various chemical transformations. researchgate.net While specific examples detailing the multi-step synthesis of complex targets starting directly from this compound are specialized, the general reactivity of vinyl ethers points to its broad applicability. The principles used for synthesizing deuterated vinyl pyridines, which involve deuterating an acyl group and subsequent reduction and dehydration, showcase the methodologies that can be adapted for precursors like this compound to build larger, selectively deuterated molecules. google.comosti.gov
Regioselective Deuteration via this compound Derived Intermediates
Beyond incorporating the entire molecule, intermediates derived from this compound can be used for regioselective deuteration. The ether can be cleaved to generate deuterated methoxy species or other reactive intermediates. For example, the palladium-catalyzed hydrostannylation of alkoxyalkynes can produce α-stannylated vinyl ethers, which upon treatment with butyllithium, yield α-alkoxylated alkenyllithiums. thieme.com Applying this sequence to a deuterated substrate like this compound would generate a powerful deuterated nucleophile, which could then be used to introduce the CD3O- group into a target molecule with high regioselectivity.
This approach allows for the precise placement of the deuterated label, which is critical for mechanistic studies and for fine-tuning the properties of pharmacologically active compounds. The development of deuterated methylselenylating reagents for constructing Se-methyl-d3 scaffolds further illustrates the broader chemical strategy of designing specific reagents for targeted deuteration. rsc.org
Advanced Materials Science Applications of this compound Derived Polymers
Polymers derived from vinyl ethers have a wide range of applications, and the use of this compound as a monomer allows for the creation of advanced materials with unique properties and provides a tool for studying polymerization mechanisms.
Mechanistic Studies of Deuterated Polymer Formation and Properties
The polymerization of vinyl ethers, typically proceeding through a cationic mechanism, can be initiated by Lewis acids. wikipedia.org When this compound is polymerized, the resulting poly(this compound) offers a platform to study the fundamentals of polymer science. The substitution of protium (B1232500) with deuterium in the methyl group can lead to a kinetic isotope effect, potentially influencing the rate of polymerization and side reactions like chain transfer. This effect can be leveraged to gain mechanistic insights into the polymerization process.
Recent studies have shown that deuteration can significantly influence polymer properties without altering the fundamental chemical structure. chemrxiv.org For instance, in the case of poly(phenyl vinyl sulfide), deuteration was found to control molar mass and dispersity by reducing the rate of polymerization deactivation via the chain transfer mechanism. chemrxiv.org This principle is directly applicable to polymers derived from this compound. The properties of deuterated poly(methyl vinyl ether) have been characterized, showing specific molecular weights and polydispersity indices (PDI) achievable through controlled polymerization techniques like living cationic polymerization. polymersource.ca
Table 1: Properties of Deuterated Poly(methyl vinyl ether)
| Sample ID | Mn (g/mol) | PDI | Polymerization Method |
|---|---|---|---|
| P19955-d3MVE | 16,000 | 1.14 | Living Cationic Polymerization |
This table is interactive and can be sorted by clicking on the column headers.
Furthermore, the phase behavior of poly(vinyl methyl ether) in deuterium oxide (D2O) has been studied to understand polymer-solvent interactions, which are fundamental to designing materials for aqueous environments. researchgate.net
Control over Polymer Architecture and Stereochemistry via this compound Monomer
Modern polymer synthesis focuses on achieving precise control over molecular weight, dispersity, architecture, and stereochemistry. nih.gov Cationic polymerization of vinyl ethers can be conducted as a "living" polymerization, allowing for the synthesis of well-defined block copolymers with predictable chain lengths and low polydispersity. researchgate.netresearchgate.net Using this compound in these processes enables the creation of deuterated block copolymers, which are valuable for studying the morphology and dynamics of polymer blends and self-assembled structures.
Significant advances have been made in controlling the stereochemistry of poly(vinyl ether)s. nih.gov By using chiral catalysts, such as BINOL-based chiral N-triflylphosphoramides, it is possible to synthesize highly isotactic poly(vinyl ether)s. nih.gov This stereocontrol is achieved by the chiral counter-anion influencing the addition of the incoming monomer to the propagating chain end. Applying these stereoselective catalysts to the polymerization of this compound would yield isotactic poly(this compound), a material where the deuterated methoxy groups are all aligned on the same side of the polymer backbone. This level of architectural control is crucial for tailoring the physical and mechanical properties of advanced materials.
Applications in Isotopic Labeling Studies for Reaction Mechanism Elucidation
Isotopic labeling is a powerful technique for elucidating reaction mechanisms, and this compound is an excellent reagent for such studies. The CD3 group acts as a spectroscopic marker that can be tracked throughout a chemical reaction using techniques like NMR spectroscopy or mass spectrometry.
This approach has been used to study the mechanism and selectivity of the Hetero-Diels-Alder reaction between 3-methylene-2,4-chromandione and methyl vinyl ether. mdpi.com In such studies, the position of the deuterium label in the final product provides definitive evidence of the reaction's regiochemistry and stereochemistry, helping to validate theoretical models of the transition state. mdpi.comresearchgate.net By knowing which atoms bond and how they are oriented during the reaction, chemists can refine their understanding of reaction pathways and develop more selective synthetic methods. mdpi.com
The acid-catalyzed addition of compounds to the vinyl ether double bond is another area where isotopic labeling is informative. nih.gov Using this compound can help determine whether the mechanism involves cleavage of the methyl-oxygen bond or the vinyl-oxygen bond by tracing the fate of the deuterated methyl group. This fundamental understanding is critical for developing new synthetic methods and catalysts. nih.gov
Design of Functional Materials with Deuterated Components Derived from this compound
The strategic incorporation of deuterium into monomers offers a subtle yet powerful tool for tuning the properties of the resulting polymers. In the case of this compound, the substitution of protium with deuterium in the methyl group provides a unique platform for designing advanced functional materials. This design strategy leverages the well-documented deuterium isotope effect, which manifests as changes in the physicochemical properties of the polymer, thereby enabling the creation of materials with enhanced stability, precisely controlled phase behavior, and utility in advanced analytical techniques.
The primary mechanism underlying these design possibilities is the difference in mass between deuterium and protium. The greater mass of deuterium results in a lower zero-point energy for the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. Consequently, the C-D bond is stronger and has a lower vibrational frequency. These fundamental differences are exploited in the design of functional materials derived from poly(this compound) (P(MVE-d3)).
Enhanced Thermal and Oxidative Stability
One of the most significant consequences of the kinetic isotope effect is the enhanced stability of deuterated compounds. The higher dissociation energy of the C-D bond compared to the C-H bond means that more energy is required to break it. This principle can be directly applied to the design of polymers with improved resistance to thermal and oxidative degradation.
In polymer chains, degradation pathways often initiate at C-H bonds. By replacing these with stronger C-D bonds, as in P(MVE-d3), the activation energy for these degradation processes is increased. This can lead to materials with a higher decomposition temperature and a longer service life, particularly in environments where they are exposed to heat or oxidative stress. This enhanced stability is a critical design feature for materials used in demanding applications in electronics, aerospace, and specialty coatings.
Table 1: Illustrative Comparison of Thermal Properties of Standard vs. Deuterated Poly(vinyl methyl ether) Note: The following data is illustrative, based on the known principles of the kinetic isotope effect, to demonstrate the potential improvements in thermal stability.
| Property | Poly(methyl vinyl ether) (PVME) | Poly(this compound) (P(MVE-d3)) | Anticipated Improvement |
|---|---|---|---|
| Decomposition Onset Temperature (Td) | ~300 °C | > 310 °C | Increased resistance to thermal breakdown. |
| Oxidative Stability | Standard | Enhanced | Slower degradation in the presence of oxygen. |
| Activation Energy of Degradation (Ea) | Lower | Higher | Greater energy required to initiate degradation reactions. |
Tuning Thermoresponsive Behavior for Smart Materials
Poly(methyl vinyl ether) (PVME) is well-known for its thermoresponsive behavior in aqueous solutions, exhibiting a Lower Critical Solution Temperature (LCST) around 32–35°C. Current time information in Bangalore, IN. Below the LCST, the polymer is soluble, but above this temperature, it undergoes a phase transition and becomes insoluble. This property is the foundation for its use in "smart" materials, such as stimuli-responsive hydrogels for drug delivery and cell sheet engineering. Current time information in Bangalore, IN.rsc.org
The LCST is highly sensitive to the subtle balance of hydrophilic and hydrophobic interactions between the polymer and water. Deuteration can alter these interactions. Studies on the phase behavior of PVME in deuterium oxide (D₂O) have shown that isotopic substitution in the solvent can affect the phase behavior. researchgate.net Correspondingly, deuterating the polymer itself, by using this compound, provides a precise method for tuning the LCST of the resulting material. This allows for the design of functional materials where the transition temperature is finely adjusted to a specific application, for instance, to match physiological temperatures more closely for biomedical uses.
Table 2: Projected Impact of Methyl Group Deuteration on the Lower Critical Solution Temperature (LCST) of PVME in Water
| Material | Typical LCST in H₂O | Potential Tuned LCST Range | Design Application |
|---|---|---|---|
| Poly(methyl vinyl ether) (PVME) | 32-35 °C | N/A | Standard smart hydrogels, cell culture supports. Current time information in Bangalore, IN. |
| Poly(this compound) (P(MVE-d3)) | Shifted from baseline | ~35-38 °C | Materials with transition temperatures fine-tuned for specific physiological or processing conditions. |
Contrast Matching in Neutron Scattering for Advanced Polymer Blend Analysis
A primary and highly practical application of P(MVE-d3) is in the design of multi-component polymer systems for analysis by neutron scattering techniques. nist.gov Neutron scattering is a powerful method for probing the structure and dynamics of polymers at the molecular level. The technique relies on the difference in the neutron scattering length of different atomic nuclei.
A significant challenge in studying polymer blends or composites containing multiple hydrocarbon-based components is the lack of contrast between them, as both are rich in hydrogen. Deuterium, however, has a significantly different neutron scattering length compared to hydrogen. embl-hamburg.de By synthesizing one component of a blend from a deuterated monomer, such as this compound, it is possible to create "contrast" between the different polymer chains. nih.govacs.org
This allows researchers to "see" the individual components within the blend, making it possible to study phase separation, interfacial properties, and the conformation of polymer chains in a way that is not possible with other techniques. acs.org Therefore, P(MVE-d3) is a critical design component for creating model systems to understand and ultimately engineer the morphology and properties of advanced polymer blends and nanocomposites.
Table 3: Coherent Neutron Scattering Lengths of Relevant Nuclei
| Nucleus | Coherent Scattering Length (fm) |
|---|---|
| ¹H (Protium) | -3.74 |
| ²H (Deuterium) | 6.67 |
| ¹²C (Carbon) | 6.65 |
| ¹⁶O (Oxygen) | 5.80 |
The significant difference between the scattering lengths of protium and deuterium is the basis for contrast variation in neutron scattering experiments. embl-hamburg.de
Isotopic Effects Beyond Kinetics in Methyl Vinyl D3 Ether Research
Deuterium (B1214612) Isotopic Perturbation of Equilibrium Studies
The replacement of protium (B1232500) (¹H) with deuterium (²H) can alter the position of a chemical equilibrium, an effect known as the equilibrium isotope effect (EIE). This phenomenon arises primarily from differences in the zero-point vibrational energies (ZPVE) between the C-H and C-D bonds. The C-D bond has a lower ZPVE than the C-H bond, making it stronger and more stable. Consequently, deuterium tends to accumulate in the state where it is more strongly bound.
The EIE is quantified as the ratio of the equilibrium constant for the light isotope (Kₗᵢght) to that of the heavy isotope (Kₕₑₐᵥy). An EIE greater than 1 is considered normal, while an EIE less than 1 is termed an inverse isotope effect. Inverse EIEs are often enthalpic in origin, indicating that the deuterated species is favored in the product.
Table 1: Factors Influencing Deuterium Equilibrium Isotope Effects (EIE)
| Factor | Description | Expected Effect on Equilibrium |
| Zero-Point Vibrational Energy (ZPVE) | The C-D bond has a lower ZPVE than the C-H bond, making it stronger. | Deuterium favors the more strongly bound state. |
| Bond Strength | Changes in bonding environment upon reaching equilibrium. | The isotope effect will favor the species where the hydrogen/deuterium is in the stiffer bond. |
| Temperature | EIEs are generally temperature-dependent, decreasing as temperature increases. | At higher temperatures, the effect of ZPVE differences becomes less significant. |
| Solvation | The interaction of the molecule with the solvent can influence the vibrational frequencies and thus the EIE. | Changes in solvent can alter the magnitude and even the direction of the EIE. |
Theoretical calculations and NMR studies on other molecules have shown that isotopic perturbation can provide detailed information on hydrogen bonding and tautomeric equilibria nih.govnih.govresearchgate.net. For Methyl vinyl-D3 ether, such studies could elucidate the nature of its interactions in various chemical environments.
Solvent Isotope Effects in this compound Chemistry
When a reaction is carried out in a deuterated solvent, such as heavy water (D₂O), any observed change in the reaction rate compared to the rate in the corresponding protiated solvent (H₂O) is known as a solvent isotope effect (SIE). This effect is particularly informative for reactions involving proton transfer, such as the acid-catalyzed hydrolysis of vinyl ethers.
The hydrolysis of vinyl ethers proceeds via a mechanism where the rate-determining step is the transfer of a proton from a hydronium ion (or other acid catalyst) to the substrate. Studies on analogous vinyl ethers provide a framework for understanding the expected SIE for this compound. For instance, the hydrolysis of ethyl vinyl ether shows a significant primary isotope effect, with the reaction being faster in H₂O than in D₂O. The deuterium isotope effect (kH₃O⁺/kD₃O⁺) for the hydrogen ion transfer from the hydronium ion to ethyl vinyl ether is approximately 2.95 rsc.org. Similarly, the acid-catalyzed hydrolysis of methyl α-(2,6-dimethoxyphenyl)vinyl ether exhibits a solvent isotope effect (kH⁺/kD⁺) of 3.68, indicating rate-determining proton transfer cdnsciencepub.com.
This normal solvent isotope effect (kH₂O/kD₂O > 1) arises because the O-H bond in the hydronium ion has a lower ZPVE than the O-D bond in the deuterated hydronium ion. Consequently, the O-H bond is weaker and more easily broken, leading to a faster rate of proton transfer in H₂O.
Table 2: Solvent Isotope Effects in the Hydrolysis of Various Vinyl Ethers
| Substrate | Catalyst | kH₂O/kD₂O | Reference |
| Ethyl vinyl ether | Hydronium ion | 2.95 | rsc.org |
| Ethyl vinyl ether | Formic acid | 6.8 | rsc.org |
| Methyl α-(2,6-dimethoxyphenyl)vinyl ether | Hydronium ion | 3.68 | cdnsciencepub.com |
| Divinyl ether | Hydronium ion | 2.94 | cdnsciencepub.com |
The magnitude of the SIE can provide insights into the transition state of the reaction. For vinyl ether hydrolysis, the observed values suggest a transition state where the proton is partially transferred from the catalyst to the ether. The use of deuterated solvents is a powerful tool for elucidating such mechanistic details in the chemistry of compounds like this compound.
Vibrational Isotope Effects and Their Spectroscopic Manifestation
The substitution of hydrogen with deuterium in the methyl group of Methyl vinyl ether leads to significant changes in its vibrational spectrum, a phenomenon known as a vibrational isotope effect. This effect is a direct consequence of the increased mass of deuterium compared to protium. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system.
Therefore, the stretching and bending vibrations involving the C-D bonds in the -CD₃ group of this compound will occur at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations in the non-deuterated molecule. This shift to lower wavenumbers is a hallmark of isotopic substitution and is readily observable in infrared (IR) and Raman spectroscopy.
For example, the C-H stretching vibrations in alkanes typically appear in the 2850–3000 cm⁻¹ region of the IR spectrum. Upon deuteration, the corresponding C-D stretching vibrations are expected to shift to approximately 2100–2200 cm⁻¹. Similarly, C-H bending (deformation) vibrations, which appear around 1350-1480 cm⁻¹ for a methyl group, will also shift to lower frequencies. Studies on deuterated methanol (B129727) isotopologues confirm that methyl deuteration leads to a significant reduction in the number of bands and splitting in the C-D stretching region compared to the C-H region acs.org.
Table 3: Comparison of Typical Vibrational Frequencies for C-H and C-D Bonds
| Vibrational Mode | Typical Frequency Range (cm⁻¹) for C-H | Expected Frequency Range (cm⁻¹) for C-D |
| Stretching (ν) | 2850 - 3000 | ~2100 - 2200 |
| Bending/Deformation (δ) | 1350 - 1480 | ~950 - 1100 |
The analysis of these vibrational shifts provides a powerful tool for assigning spectral bands and understanding the force fields of molecules. For this compound, comparing its IR and Raman spectra with those of its protiated counterpart allows for the unambiguous assignment of vibrations associated with the methyl group. This detailed vibrational analysis is crucial for understanding the molecule's structure, bonding, and interactions. Increasing the degree of deuteration can also help in lifting resonances, which simplifies spectral assignment acs.orgnih.gov.
Methodological Advancements in Methyl Vinyl D3 Ether Research
Development of Advanced Analytical Techniques for Trace Analysis of Methyl vinyl-D3 ether and its Derivatives
The quantification and characterization of isotopically labeled compounds like this compound at trace levels present unique analytical challenges. The primary goal is to distinguish the deuterated variant from its non-deuterated counterpart and other related substances, often within complex matrices. Recent advancements have focused on enhancing sensitivity, selectivity, and structural elucidation.
Stable isotope tracing, a foundational technique in metabolic studies, relies on the ability of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to differentiate between isotopes. nih.govnih.gov For this compound, these techniques are crucial for tracking the deuterated methyl group through chemical reactions or biological pathways. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can distinguish between isotopologues, such as a molecule labeled with deuterium (B1214612) (²H) versus one containing a carbon-13 (¹³C) isotope. nih.govnih.gov
Key developments in analytical instrumentation and methods include:
Mass Spectrometry (MS): Modern MS techniques, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), offer exceptional sensitivity for detecting trace amounts of this compound. Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantification method where a known amount of an isotopically labeled standard (in this case, potentially a ¹³C-labeled version of the ether) is used to accurately measure the concentration of the target analyte. nih.gov Software tools have also been developed to correct for the natural abundance of isotopes, which is critical for accurate quantification in tracing experiments. nih.govescholarship.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally less sensitive than MS, advancements in NMR technology, such as cryogenically cooled probes and higher field magnets, have significantly improved detection limits. For this compound, ²H NMR can directly detect the deuterium signal, while ¹H NMR would show the absence of signals from the methyl group, confirming successful deuteration. ¹³C NMR can also provide detailed structural information. mdpi.com
Molecular Rotational Resonance (MRR) Spectroscopy: MRR spectroscopy has emerged as a potent analytical tool for the unambiguous identification of specific isotopomers in a mixture. It provides highly precise structural information based on the molecule's rotational constants, allowing for the clear differentiation of deuterated compounds without the risk of H/D scrambling that can sometimes occur during other analysis methods. acs.org
The following table summarizes the key characteristics of these advanced analytical techniques for the analysis of this compound.
| Analytical Technique | Primary Application for this compound | Key Advantages | Limitations |
|---|---|---|---|
| Mass Spectrometry (MS) | Quantification, Isotope Ratio Analysis, Trace Detection | High sensitivity, High throughput, Can be coupled with chromatography | Potential for ion suppression, Fragmentation can complicate analysis |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation, Purity Assessment, Confirmation of Deuteration Site | Non-destructive, Provides detailed structural information | Lower sensitivity compared to MS, Requires higher sample concentration |
| Molecular Rotational Resonance (MRR) | Unambiguous Isotopic Purity Analysis, Isomer Differentiation | Exceptional selectivity for isotopomers, No H/D scrambling | Requires gaseous sample, Less common instrumentation |
Innovations in Reactor Design and Process Optimization for this compound Reactions
The synthesis of this compound involves the reaction of a deuterated methanol (B129727) source with acetylene (B1199291) or a related precursor. Innovations in reactor technology and process optimization aim to maximize yield, improve safety, enhance efficiency, and minimize the cost associated with expensive deuterated starting materials. tn-sanso.co.jp
Reactor Design:
A significant shift in chemical synthesis has been the move from traditional batch reactors to continuous flow systems. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to more consistent product quality and higher yields. colab.ws
Continuous Stirred-Tank Reactors (CSTRs): CSTRs are used in many industrial processes. For gas-liquid reactions, such as the synthesis of vinyl ethers from acetylene, optimizing parameters like the impeller rate can significantly increase the gas-to-liquid mass transfer, boosting the reaction rate. scispace.com Multi-stage CSTR systems can further enhance productivity. scispace.com
Plug Flow Reactors (PFRs): PFRs, often in the form of tubes or packed beds, are ideal for many continuous processes. They offer excellent heat transfer and precise control over residence time. For the synthesis of this compound, a PFR could be packed with a heterogeneous catalyst to facilitate the reaction. northwestern.edu
Microwave-Assisted Flow Reactors: A key innovation is the use of microwave heating within a flow system. tn-sanso.co.jp This technology allows for rapid and uniform heating of the reaction mixture, dramatically reducing reaction times from hours to minutes and often improving reaction efficiency. tn-sanso.co.jp This is particularly advantageous for the synthesis of deuterated compounds where minimizing the use of expensive deuterium sources is critical. tn-sanso.co.jpnih.gov
Process Optimization:
Optimizing the synthesis of this compound involves fine-tuning reaction conditions and catalyst selection. The traditional Reppe vinylation process involves reacting an alcohol with acetylene under high pressure in the presence of a caustic base. rsc.org Modern approaches seek milder and more sustainable alternatives.
Catalyst Development: Research has focused on developing more efficient and selective catalysts. For vinyl ether synthesis, heterogeneous catalysts such as Al₂O₃ hollow spheres and solid bases like CaO–MgO have been shown to be effective. rsc.orgrsc.org For deuteration reactions, palladium on carbon (Pd/C) is a common catalyst used to facilitate H-D exchange with D₂O as the deuterium source. nih.gov
Condition Optimization: The reaction of methanol with ethyne (B1235809) (acetylene) to produce methyl vinyl ether can be performed continuously in the liquid phase under specific temperature (40 to 300 °C) and pressure (0.1 to 5 MPa) conditions to maximize space-time yield. google.com Bayesian optimization and other machine-learning methods are also being employed to more rapidly identify the optimal conditions for deuteration reactions, increasing both efficiency and the final deuterium ratio. colab.ws
The table below compares different reactor types for their potential application in the synthesis of this compound.
| Reactor Type | Key Features | Suitability for this compound Synthesis | Primary Advantages |
|---|---|---|---|
| Batch Reactor | Reagents mixed and reacted in a single vessel for a set time. | Suitable for small-scale lab synthesis. | Versatile, Simple setup. |
| Continuous Stirred-Tank Reactor (CSTR) | Continuous feed and product removal with constant mixing. | Good for large-scale production, especially gas-liquid reactions. | Good temperature control, Consistent product quality. |
| Plug Flow Reactor (PFR) | Tubular reactor with no axial mixing, high radial mixing. | Excellent for continuous, catalyzed reactions. | High conversion per unit volume, Efficient heat transfer. |
| Microwave-Assisted Flow Reactor | Utilizes microwave irradiation for rapid heating in a continuous flow. | Ideal for optimizing reactions and reducing use of expensive D-sources. | Drastically reduced reaction times, High energy efficiency. tn-sanso.co.jp |
Future Research Directions and Emerging Opportunities in Methyl Vinyl D3 Ether Chemistry
Integration with Flow Chemistry and Automated Synthesis Paradigms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. syrris.comresearchgate.net For isotopically labeled compounds like Methyl vinyl-D3 ether, these advantages are particularly compelling. Future research will likely focus on developing automated flow synthesis platforms for the on-demand generation and immediate use of this reagent.
Flow chemistry systems can enhance the synthesis of this compound, which can be prepared from the reaction of acetylene (B1199291) and deuterated methanol (B129727) (Methanol-D4) in the presence of a base. wikipedia.org The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher purity and yields while minimizing the handling of potentially hazardous intermediates. Systems like the H-Cube®, which generate deuterium (B1214612) gas from D₂O electrolysis for deuteration reactions, exemplify the potential for integrating isotope incorporation directly into a continuous workflow. thalesnano.com
Automated platforms can further enable the rapid optimization of reaction conditions and the generation of compound libraries. syrris.commpg.de By coupling a flow reactor producing this compound directly to another reactor performing a subsequent transformation (a "telescoped" reaction), researchers can efficiently explore its reactivity with various substrates without the need for isolation and purification of the deuterated ether. researchgate.net This approach significantly accelerates the pace of discovery for new reactions and applications.
| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |
|---|---|---|
| Efficiency | Lower throughput, manual optimization | High throughput, automated optimization |
| Safety | Handling of larger quantities of reagents | Smaller reaction volumes, enhanced containment |
| Reproducibility | Operator-dependent variability | High, due to precise instrumental control |
| Integration | Difficult to couple sequential reactions | Facilitates "telescoped" multi-step synthesis |
Exploration of Novel Catalytic Systems for this compound Transformations
The vinyl group in this compound is susceptible to a variety of transformations, including polymerization, cycloaddition, and hydroalkoxylation. wikipedia.orgorganic-chemistry.org Future research will undoubtedly focus on discovering and developing novel catalytic systems that can control the reactivity and selectivity of these transformations.
The exploration of enzymatic and chemo-catalytic systems presents a significant opportunity. For instance, lipases such as Candida antarctica Lipase (B570770) B (CALB) have been evaluated for transesterification reactions involving similar vinyl derivatives, suggesting a potential for biocatalytic routes to new functionalized ethers. dtu.dkdtu.dk Lewis acids are known to initiate polymerization of vinyl ethers, and the development of more selective Lewis acid catalysts could allow for precise control over polymer molecular weight and tacticity. wikipedia.org
Furthermore, transition-metal catalysis offers a vast landscape for exploration. Palladium- and copper-catalyzed cross-coupling reactions could be developed to functionalize the vinyl group in novel ways. organic-chemistry.org The deuterium label in the methoxy (B1213986) group would serve as a mechanistically silent observer in these transformations, but it could be invaluable for studying catalyst-substrate interactions or side reactions involving the ether linkage under harsh conditions.
| Catalyst Type | Potential Transformation | Research Goal |
|---|---|---|
| Lewis Acids (e.g., BF₃, Zn(OTf)₂) | Cationic Polymerization, Cycloadditions | Control over polymer properties; stereoselective product formation |
| Transition Metals (e.g., Pd, Cu, Ir) | Cross-Coupling, Hydroalkoxylation, Rearrangement | Novel C-C and C-X bond formation; synthesis of complex ethers |
| Enzymes (e.g., Lipases) | Transesterification, Hydrolysis | Green and highly selective synthesis of chiral derivatives |
| Photocatalysts | Radical Addition, C-H Functionalization | Accessing novel reactivity pathways via visible-light activation |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
Understanding reaction mechanisms and kinetics is fundamental to developing better chemical processes. The isotopic label in this compound provides a unique spectroscopic handle that can be exploited by advanced, in situ monitoring techniques. Future research will leverage these techniques to gain unprecedented insight into reaction pathways in real-time.
While proton NMR is a standard tool, in situ Deuterium (²H) NMR spectroscopy can be employed to selectively track the fate of the -OCD₃ group during a reaction without interference from other protons in the system. This is particularly useful for identifying intermediates, quantifying reaction rates, and detecting unexpected side reactions or isotope exchange phenomena.
In addition to NMR, vibrational spectroscopies like Fourier-Transform Infrared (FTIR) and Raman can monitor reactions involving this compound. The C-D stretching and bending vibrations occur at different frequencies than C-H vibrations, providing a clear window to observe changes specifically at the deuterated site. This can be coupled with fiber-optic probes to monitor reactions directly within a flow reactor or high-pressure vessel, providing crucial data for optimization and control.
Theoretical Prediction and Experimental Validation of Novel this compound Reactivity
The synergy between computational chemistry and experimental work is a cornerstone of modern chemical research. Theoretical modeling can predict the feasibility of new reactions, elucidate complex mechanisms, and calculate kinetic isotope effects (KIEs) that can be experimentally verified.
Future studies will likely employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the reactivity of this compound. documentsdelivered.com These calculations can predict transition state energies for potential reactions, guiding experimental efforts toward the most promising avenues. For example, theoretical models could predict the regioselectivity of a cycloaddition reaction or the activation barrier for a novel catalytic cycle.
A key area of investigation will be the prediction and subsequent experimental validation of KIEs. While the deuterium in this compound is not directly at a reactive site for many vinyl group transformations (making it a secondary KIE), its influence on the vibrational energies of transition states can provide subtle but valuable mechanistic information. researchgate.net Validating these theoretical predictions through careful kinetic experiments will provide a deeper understanding of the underlying reaction dynamics and catalyst behavior. This iterative cycle of prediction and validation will accelerate the discovery of new and useful transformations for this valuable isotopic probe.
Q & A
Q. What are the recommended synthetic routes for preparing methyl vinyl-D3 ether with isotopic purity?
this compound can be synthesized via deuterium labeling of the vinyl group. A common approach involves substituting hydrogen with deuterium in the vinyl moiety using deuterated reagents (e.g., D₂O or deuterated alcohols) under controlled catalytic conditions. For example, vinylation of deuterated methanol (CD₃OH) with acetylene in the presence of potassium hydroxide (KOH) can yield this compound . Ensure isotopic purity by verifying the absence of residual protons via ¹H-NMR and monitoring deuteration efficiency using mass spectrometry (MS) or infrared (IR) spectroscopy .
Q. How can researchers safely handle this compound given its flammability and reactivity?
this compound is highly flammable (flash point: ~16°C) and requires strict safety protocols:
- Use explosion-proof equipment and static-discharge prevention tools .
- Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below 4°C .
- Conduct reactions in well-ventilated fume hoods and avoid exposure to heat or sparks .
- Wear PPE, including flame-resistant lab coats, chemical-resistant gloves, and eye protection .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
Key methods include:
- ¹H-/²H-NMR : To confirm deuterium incorporation and quantify isotopic purity. For example, the absence of vinyl proton signals (~5–6 ppm) in ¹H-NMR indicates successful deuteration .
- FT-IR : Detect C-D stretching vibrations (~2100–2200 cm⁻¹) and ether C-O-C bonds (~1100 cm⁻¹) .
- GC-MS : Verify molecular weight and fragmentation patterns, ensuring no contamination from non-deuterated byproducts .
Advanced Research Questions
Q. How does deuterium substitution in this compound influence its reactivity in polymerization or copolymerization reactions?
Deuterium alters reaction kinetics and thermodynamic stability due to the isotope effect. For example:
- In cationic polymerization, the C-D bond’s higher bond dissociation energy may slow propagation rates compared to non-deuterated analogs. Kinetic studies using differential scanning calorimetry (DSC) or real-time NMR can quantify these effects .
- In copolymers with maleic anhydride, deuterated vinyl ethers may exhibit shifted glass transition temperatures (Tg) due to reduced vibrational entropy. Compare with non-deuterated copolymers using dynamic mechanical analysis (DMA) .
Q. What computational methods are suitable for modeling this compound’s binding interactions in solvent complexes?
Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3(BJ)) is effective for studying non-covalent interactions. For example:
- Optimize geometries of this compound complexes with solvents (e.g., methanol) using a def2-TZVP basis set.
- Analyze binding energies at the π-cloud (vinyl-D3 group) vs. ether oxygen sites to predict preferred interaction motifs .
- Validate computational results with experimental data from UV-Vis or Raman spectroscopy .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in palladium-catalyzed reactions?
Discrepancies may arise from isotopic effects on transition states or catalyst poisoning. Methodological solutions include:
- Screening palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) with varying ligands (e.g., PPh₃, BINAP) to identify deuterium-tolerant systems .
- Conduct kinetic isotope effect (KIE) studies to isolate deuteration impacts on rate-determining steps .
- Use deuterium labeling in mechanistic probes (e.g., Hammett plots) to differentiate electronic vs. steric isotope effects .
Q. What strategies optimize the use of this compound in studying reaction mechanisms via isotopic tracing?
- Stepwise deuteration : Introduce deuterium at specific positions (e.g., vinyl vs. methyl groups) to track hydrogen/deuterium migration in intermediates.
- Cross-over experiments : React deuterated and non-deuterated ethers to distinguish intra- vs. intermolecular pathways .
- MS/MS fragmentation : Monitor deuterium retention in reaction products to infer mechanistic pathways (e.g., radical vs. ionic mechanisms) .
Methodological Notes for Experimental Design
- Isotopic Purity Validation : Always cross-check deuteration levels using multiple techniques (NMR, MS, IR) to avoid false conclusions from partial labeling .
- Controlled Polymerization : For copolymer studies with maleic anhydride, use living cationic polymerization techniques to achieve narrow molecular weight distributions. Monitor reaction progress via gel permeation chromatography (GPC) .
- Safety-Critical Data Logging : Document static discharge incidents, storage temperatures, and solvent compatibility to refine risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
